Cas no 1021228-63-6 (5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione)
![5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione structure](https://ja.kuujia.com/scimg/cas/1021228-63-6x500.png)
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione 化学的及び物理的性質
名前と識別子
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- 5-{[(2-ethoxyphenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
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- インチ: 1S/C13H13N3O3S/c1-2-19-10-6-4-3-5-9(10)14-7-8-11(17)15-13(20)16-12(8)18/h3-7,14H,2H2,1H3,(H2,15,16,17,18,20)
- InChIKey: UTBCJXGZZBDCOC-UHFFFAOYSA-N
- ほほえんだ: C1(=S)NC(=O)/C(=C\NC2=CC=CC=C2OCC)/C(=O)N1
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3220-0507-5μmol |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
1021228-63-6 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3220-0507-30mg |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
1021228-63-6 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3220-0507-15mg |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
1021228-63-6 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3220-0507-20μmol |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
1021228-63-6 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3220-0507-10μmol |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
1021228-63-6 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3220-0507-2mg |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
1021228-63-6 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3220-0507-3mg |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
1021228-63-6 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3220-0507-10mg |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
1021228-63-6 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3220-0507-40mg |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
1021228-63-6 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3220-0507-1mg |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione |
1021228-63-6 | 90%+ | 1mg |
$54.0 | 2023-04-27 |
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dioneに関する追加情報
Introduction to 5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS No. 1021228-63-6) and Its Emerging Applications in Chemical Biology
The compound 5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione, identified by its CAS number 1021228-63-6, represents a fascinating molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfone derivative exhibits a unique structural framework characterized by a diazinane core functionalized with sulfanylidene and amino-methylidene substituents. The presence of an ethoxyphenyl group further enhances its molecular complexity, making it a candidate for diverse biochemical interactions.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic scaffolds in drug discovery, owing to their ability to modulate biological pathways through precise steric and electronic tuning. The diazinane ring system, in particular, has garnered attention for its role as a privileged scaffold in the development of bioactive molecules. The current compound, featuring a sulfanylidene moiety at the 2-position and an amino-methylidene group at the 5-position, presents an intriguing chemical landscape for functionalization and derivatization.
The ethoxyphenyl substituent at the amino-methylidene position introduces both lipophilicity and electronic modulation, which are critical factors in determining the compound's pharmacokinetic properties. This feature aligns with the growing trend in drug design toward molecules that exhibit optimal solubility and membrane permeability. Additionally, the sulfanylidene group serves as a versatile handle for further chemical manipulation, enabling the synthesis of analogs with tailored biological activities.
In the context of contemporary research, this compound has been explored for its potential applications in modulating enzyme activity and inhibiting pathological pathways associated with inflammation and oxidative stress. Studies have suggested that the structural motif of 5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione may interact with biological targets such as kinases and transcription factors, thereby influencing cellular signaling cascades. The sulfanylidene moiety, in particular, has been implicated in redox-sensitive mechanisms, which are increasingly recognized as key regulators of cellular homeostasis.
One notable area of investigation has been the compound's interaction with metalloproteinases, which play pivotal roles in various physiological and pathological processes. The diazinane core provides a rigid scaffold that can be engineered to selectively bind to specific protease active sites. Preliminary computational studies have demonstrated that this compound can adopt multiple conformations that optimize binding affinity to target enzymes. Such conformational flexibility is essential for designing molecules that exhibit high specificity and low toxicity.
The ethoxyphenyl group also contributes to the compound's ability to engage in hydrophobic interactions within biological membranes, potentially enhancing its cellular uptake and distribution. This feature is particularly relevant for developing prodrugs or bioavailability-enhancing formulations. Furthermore, the presence of both polar (amine and sulfone) and non-polar (aromatic ring) functional groups allows for versatile solubility tuning across different media, facilitating its use in both in vitro assays and preclinical studies.
Recent experimental data have begun to unravel the mechanistic basis of this compound's biological effects. In vitro assays have revealed inhibitory activity against certain kinases involved in cancer progression, suggesting its potential as an anti-proliferative agent. Additionally, its ability to scavenge reactive oxygen species has been observed in cell-based models of oxidative stress-induced damage. These findings underscore the compound's therapeutic relevance in conditions where inflammation and oxidative stress play significant roles.
The synthesis of this molecule presents an interesting challenge due to its complex heterocyclic framework. However, modern synthetic methodologies have enabled efficient construction of the diazinane core through cyclocondensation reactions involving appropriate precursors. The introduction of the sulfanylidene group has been achieved through nucleophilic substitution reactions on pre-functionalized intermediates. The final step involves condensation with an ethoxyphenylamine derivative under controlled conditions to establish the desired connectivity.
Future directions in research may focus on exploring derivatives of this compound that exhibit enhanced potency or selectivity. Structural modifications such as halogenation or alkylation at strategic positions could further refine its pharmacological profile. Additionally, exploring prodrug strategies might improve its bioavailability while reducing potential side effects associated with direct administration.
The integration of computational chemistry tools into drug discovery pipelines has accelerated the identification of promising candidates like 5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS No. 1021228-63-6). Molecular docking simulations have been instrumental in predicting binding modes and affinities for various biological targets. These simulations not only guide experimental design but also provide insights into structural optimization strategies that maximize efficacy while minimizing off-target effects.
In conclusion,5-{[(2-ethoxyphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione represents a structurally intriguing molecule with significant potential in chemical biology and pharmaceutical development. Its unique combination of functional groups—ranging from polar amine moieties to hydrophobic aromatic rings—and its engagement with key biological pathways position it as a valuable scaffold for further exploration. As research continues to uncover new applications for this compound,its derivatives are likely to play an increasingly important role in addressing complex diseases through targeted molecular intervention.
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